molecular formula C19H16N2O5S B14258074 N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)amino]benzamide CAS No. 213012-63-6

N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)amino]benzamide

Cat. No.: B14258074
CAS No.: 213012-63-6
M. Wt: 384.4 g/mol
InChI Key: KOZGCDYGVIOVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)amino]benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods

In an industrial setting, the production of benzamide derivatives often involves the use of high-temperature reactions between carboxylic acids and amines. The process may also utilize catalysts to enhance the reaction efficiency and yield. The use of ultrasonic irradiation and green catalysts is becoming increasingly popular due to their environmental benefits and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)amino]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the treatment of diseases like cancer and bacterial infections.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)amino]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)amino]benzamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique sulfonyl group, which imparts specific chemical and biological properties. This makes it particularly valuable in applications where these properties are desired, such as in the development of new therapeutic agents and advanced materials .

Properties

CAS No.

213012-63-6

Molecular Formula

C19H16N2O5S

Molecular Weight

384.4 g/mol

IUPAC Name

N-hydroxy-2-[(4-phenoxyphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C19H16N2O5S/c22-19(20-23)17-8-4-5-9-18(17)21-27(24,25)16-12-10-15(11-13-16)26-14-6-2-1-3-7-14/h1-13,21,23H,(H,20,22)

InChI Key

KOZGCDYGVIOVTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.